molecular formula C11H14N2O2 B13168618 6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde

6-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyridine-3-carbaldehyde

Cat. No.: B13168618
M. Wt: 206.24 g/mol
InChI Key: AKSZRONNERHKPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 g/mol . This compound is characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a hydroxymethyl group and a carbaldehyde group as substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrolidine and formaldehyde. One common method includes the use of 2,5-dibromopyridine and pyrrolidine in the presence of a base such as sodium hydride, followed by the addition of formaldehyde to introduce the hydroxymethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine, chlorine).

Major Products Formed

    Oxidation: Formation of 6-[3-(Carboxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid.

    Reduction: Formation of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-methanol.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can act as a pharmacophore, interacting with various biological targets such as enzymes and receptors. The hydroxymethyl and carbaldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(Hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde is unique due to the presence of both a hydroxymethyl group and a carbaldehyde group, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

6-[3-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carbaldehyde

InChI

InChI=1S/C11H14N2O2/c14-7-9-1-2-11(12-5-9)13-4-3-10(6-13)8-15/h1-2,5,7,10,15H,3-4,6,8H2

InChI Key

AKSZRONNERHKPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1CO)C2=NC=C(C=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.